molecular formula C16H17N3O2S B5884476 N~1~-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N~1~-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No.: B5884476
M. Wt: 315.4 g/mol
InChI Key: FGHFKBBHQZIMTJ-UHFFFAOYSA-N
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Description

“N~1~-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide” is an organic compound that belongs to the class of acetamides. This compound features a combination of aromatic and heterocyclic structures, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide” typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: This can be achieved by acetylation of aniline derivatives using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Synthesis of the Pyrimidinyl Sulfanyl Intermediate: This involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with an appropriate halogenated acetamide.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the pyrimidinyl sulfanyl intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

“N~1~-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of both aromatic and heterocyclic structures suggests potential for diverse interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)acetamide: Lacks the pyrimidinyl sulfanyl group.

    2-(4,6-dimethyl-2-pyrimidinylthio)acetamide: Lacks the acetylphenyl group.

Uniqueness

The combination of the acetylphenyl and pyrimidinyl sulfanyl groups in “N~1~-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide” may confer unique properties, such as enhanced binding affinity or specificity in biological systems, compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-8-11(2)18-16(17-10)22-9-15(21)19-14-6-4-13(5-7-14)12(3)20/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHFKBBHQZIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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